molecular formula C18H24N4O4S B2882023 tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate CAS No. 1902950-67-7

tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B2882023
CAS No.: 1902950-67-7
M. Wt: 392.47
InChI Key: GKTFTRLTTMDNDR-UHFFFAOYSA-N
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Description

tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is an organic compound characterized by its pyrrolidine backbone with a carboxylate group and a thienopyrimidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate typically involves a multi-step synthetic process. A common route includes:

  • Synthesis of the thienopyrimidine core: : The thieno[3,2-d]pyrimidine ring is often constructed through a cyclization reaction involving an appropriate thiophene derivative and a cyanoacetamide.

  • Formation of the carbamoyl linkage:

  • Attachment of the pyrrolidine ring: : The carbamoyl-containing intermediate is then coupled with a protected pyrrolidine derivative under suitable conditions, such as in the presence of a base or a coupling reagent.

Industrial Production Methods

While laboratory-scale synthesis often involves complex multi-step procedures, industrial production methods could potentially streamline the process through optimized reaction conditions, continuous flow reactors, and catalytic systems to enhance yield and purity. The use of automated synthesis equipment may also increase reproducibility and efficiency on a larger scale.

Chemical Reactions Analysis

Types of Reactions

tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:

  • Substitution reactions: : Especially at positions susceptible to nucleophilic attack.

  • Oxidation and reduction reactions: : Modifying the oxidation state of the thienopyrimidine or pyrrolidine moiety.

Common Reagents and Conditions

  • Nucleophilic substitution: : Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Oxidation: : Employing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: : Utilizing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The reactions typically result in the formation of modified derivatives of the parent compound, often aimed at enhancing its biological activity or modifying its physicochemical properties for specific applications.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate is explored for its unique structural attributes, making it a valuable scaffold for designing new molecules with potential utility in various chemical reactions and synthesis.

Biology and Medicine

In biology and medicine, this compound's ability to interact with specific biological targets, such as enzymes or receptors, makes it a candidate for drug development. Its thienopyrimidine core is reminiscent of known pharmacophores, providing a basis for the exploration of its therapeutic potential, including anti-inflammatory, anticancer, and antiviral activities.

Industry

From an industrial perspective, the compound could be employed in the development of specialized materials or as a catalyst in certain chemical processes, owing to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate generally involves the interaction with molecular targets such as enzymes, DNA, or receptors. It may inhibit or activate specific biological pathways by binding to these targets, modulating their activity. Detailed studies would identify the specific interactions at the molecular level, elucidating the compound's role in the biological systems it affects.

Comparison with Similar Compounds

Unique Attributes

Similar Compounds

  • Thienopyrimidine derivatives: : These share the core thienopyrimidine structure but differ in their substituents and functional groups.

  • Pyrrolidine derivatives: : Compounds with the pyrrolidine ring but differing in their additional moieties and functional groups.

  • Carbamoyl-containing compounds: : Molecules with a carbamoyl group that influence their chemical reactivity and biological activity.

Through these comparisons, the unique structural features and versatile applications of tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate become evident, highlighting its value in scientific and industrial contexts.

Properties

IUPAC Name

tert-butyl 2-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethylcarbamoyl]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O4S/c1-18(2,3)26-17(25)22-8-4-5-13(22)15(23)19-7-9-21-11-20-12-6-10-27-14(12)16(21)24/h6,10-11,13H,4-5,7-9H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTFTRLTTMDNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCCN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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